2-Cyclopentylaniline

Overview

Description

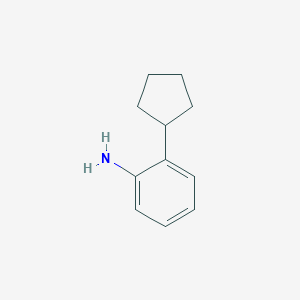

2-Cyclopentylaniline is an organic compound with the molecular formula C11H15N It consists of a cyclopentyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopentylaniline can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylaniline undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.

Major Products Formed:

Oxidation: Nitro derivatives or other oxidized forms.

Reduction: Various reduced amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

2-Cyclopentylaniline features a cyclopentyl group attached to the aniline structure, which contributes to its unique chemical properties. The compound's structure can be represented as follows:

- Molecular Formula :

- IUPAC Name : this compound

- CAS Number : 67330-66-9

Medicinal Chemistry

This compound has been explored as a potential building block in drug development. Its ability to modify biological activity makes it valuable for synthesizing new pharmaceutical agents.

- Case Study : A study published in the Journal of Medicinal Chemistry highlights the use of cyclopentyl-substituted anilines in developing inhibitors targeting specific protein interactions. The research indicates that substituents like cyclopentyl can enhance binding affinity and selectivity towards biological targets, which is crucial for effective drug design .

Material Science

The compound's unique structure allows it to be utilized in the synthesis of advanced materials, including polymers and coatings.

- Case Study : Research conducted on polymer composites indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical properties. This enhancement is attributed to the strong intermolecular interactions facilitated by the cyclopentyl group .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for various chemical transformations.

- Application : It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules. These reactions are essential for creating diverse chemical libraries for screening in drug discovery .

Mechanism of Action

The mechanism of action of 2-Cyclopentylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Cyclopentylamine: Shares the cyclopentyl group but lacks the aromatic aniline moiety.

Aniline: Contains the aromatic amine group but lacks the cyclopentyl substituent.

N-Cyclopentylaniline: Similar structure but with different substitution patterns.

Uniqueness: 2-Cyclopentylaniline is unique due to the combination of the cyclopentyl group and the aniline moiety, which imparts distinct chemical and physical properties

Biological Activity

2-Cyclopentylaniline is an organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclopentyl group attached to an aniline moiety. Its molecular formula is with a molecular weight of approximately 175.25 g/mol. The unique structural features of this compound contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting it may serve as a potential lead compound for developing new antimicrobial agents. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival and proliferation.

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the compound may interfere with cellular signaling pathways that regulate cell survival and death, making it a candidate for further investigation in cancer therapeutics .

Enzyme Interaction

The biological activity of this compound may be attributed to its interaction with specific enzymes. It has been observed to modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes in the liver. This interaction may influence the pharmacokinetics of other drugs, highlighting the importance of understanding its effects on enzyme systems .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was shown to reduce cell viability significantly. The IC50 value was found to be approximately 15 µM after 48 hours of treatment, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The proposed mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : By interacting with specific enzymes, it alters metabolic pathways.

- Induction of Apoptosis : Activation of caspase cascades leads to programmed cell death in cancer cells.

- Disruption of Cellular Integrity : Its antimicrobial action disrupts bacterial cell wall synthesis.

Properties

IUPAC Name |

2-cyclopentylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEFHIAHLCMFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.